1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one, commonly referred to as AZ-1, is an organic compound with a unique structure and a wide range of applications in scientific research. AZ-1 is a cyclic ether, consisting of a five-membered ring with two oxygen atoms and a nitrogen atom, and a hydroxymethyl group. This compound has been studied extensively for its potential uses in drug delivery, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Molecular Structure : Research by Percino et al. (2006) involved the synthesis of a compound related to the target molecule, providing insights into its molecular and crystal structure, which can be crucial for understanding its applications in materials science and chemistry (Percino et al., 2006).
Hydrogen Bonding Patterns : A study by Balderson et al. (2007) explored the hydrogen-bonding patterns in enaminones, including compounds structurally similar to the target molecule. This study is significant for understanding the intermolecular interactions and potential applications in crystal engineering (Balderson et al., 2007).
Quantum Chemical Investigations : Bouklah et al. (2012) conducted DFT and quantum chemical calculations on similar compounds, offering insights into their electronic properties, which are essential for applications in electronic materials and nanotechnology (Bouklah et al., 2012).
Tert-Amino Effect and Chemical Transformations : Research by Gorulya et al. (2011) focused on the tert-amino effect in compounds including analogs of the target molecule. This research is crucial for understanding chemical transformations and synthesis in pharmaceutical and organic chemistry (Gorulya et al., 2011).
Ring Expansion Chemistry : Drouillat et al. (2016) explored ring expansion in azetidines, leading to compounds like the target molecule. This study provides essential insights for synthetic chemistry and potential pharmaceutical applications (Drouillat et al., 2016).
Ene-Reactions and Chirality Transfer : Noguchi et al. (2000) investigated ene-reactions in compounds related to the target molecule, focusing on chirality transfer. This research is significant for stereoselective synthesis in pharmaceuticals (Noguchi et al., 2000).
Nonlinear Optical Response and Film Fabrication : A study by Facchetti et al. (2006) on film fabrication involving pyrrole-pyridine-based compounds offers insights into the nonlinear optical response, relevant in photonics and electronics (Facchetti et al., 2006).
properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-11-12-5-8-14(9-12)10-13(17)15-6-3-1-2-4-7-15/h12,16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUDXTHTEYPFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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